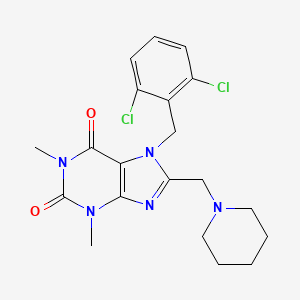

7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the class of xanthine derivatives. This compound is characterized by its complex structure, which includes a dichlorobenzyl group, a piperidinylmethyl group, and a purine core. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzyl chloride, 1,3-dimethylxanthine, and piperidine.

Alkylation: The first step involves the alkylation of 1,3-dimethylxanthine with 2,6-dichlorobenzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

N-Alkylation: The resulting intermediate is then subjected to N-alkylation with piperidine in the presence of a suitable catalyst, such as sodium hydride, to introduce the piperidinylmethyl group.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Diabetes Management

- DPP-IV Inhibition : The primary application of this compound is its role as a DPP-IV inhibitor. DPP-IV inhibitors are widely used in the management of type 2 diabetes mellitus as they enhance insulin secretion and decrease glucagon levels in a glucose-dependent manner .

- Clinical Studies : Various studies have indicated that compounds similar to this purine derivative effectively lower blood glucose levels and improve HbA1c levels in diabetic patients.

Antiviral Activity

- Potential Against Viral Infections : Research has suggested that purine derivatives possess antiviral properties. The inhibition of viral replication through interference with nucleic acid synthesis is a promising area for further exploration .

- Case Studies : Some derivatives have shown efficacy against specific viral strains in vitro, indicating that this compound may warrant investigation for antiviral applications.

Cancer Therapy

- Mechanistic Insights : There is emerging evidence that purine analogs can influence cancer cell proliferation and apoptosis. Compounds that inhibit key enzymes involved in nucleotide synthesis may have potential as chemotherapeutic agents .

- Research Findings : Preliminary studies have demonstrated that certain purine derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential in targeted cancer therapies.

Mecanismo De Acción

The mechanism of action of 7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group and the piperidinylmethyl group play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Caffeine: Another xanthine derivative, known for its stimulant effects.

Theophylline: Used in the treatment of respiratory diseases like asthma.

Pentoxifylline: Used to improve blood flow in patients with circulation problems.

Uniqueness

7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a dichlorobenzyl group and a piperidinylmethyl group is not commonly found in other xanthine derivatives, making it a valuable compound for research and development.

Actividad Biológica

7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit a variety of pharmacological effects, including anticancer and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C19H21Cl2N5O2 with a molecular weight of approximately 422.3 g/mol. Its structural characteristics include a purine core substituted with a dichlorobenzyl and piperidinyl moiety, which may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C19H21Cl2N5O2 |

| Molecular Weight | 422.3 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that related purine derivatives can inhibit the growth of various cancer cell lines.

-

Cell Line Studies :

- A study demonstrated that purine derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HT29 (colon cancer) .

- The compound's mechanism involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells .

- Mechanism of Action :

Study 1: Anticancer Efficacy

A study published in Molecules evaluated the efficacy of various purine derivatives against a panel of cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 0.5 to 10 µM across different cell lines .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of related purines showed that these compounds could significantly inhibit EGFR phosphorylation in cancer cells, suggesting their potential as targeted therapies for EGFR-positive tumors .

Propiedades

IUPAC Name |

7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Cl2N5O2/c1-24-18-17(19(28)25(2)20(24)29)27(11-13-14(21)7-6-8-15(13)22)16(23-18)12-26-9-4-3-5-10-26/h6-8H,3-5,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVYOCFXVIBNII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=C(C=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.